Bienvenue dans la boutique en ligne BenchChem!

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea

Physicochemical profiling Lipophilicity Drug-likeness

This 2-(furan-2-yl)pyridin-4-yl urea derivative, featuring a polar 2-methoxyethyl substituent (MW 275.30, XLogP3 0.4, TPSA 76.4 Ų), is specifically differentiated from lipophilic analogs (e.g., tert-butyl) for fragment-based drug discovery (FBDD) and systematic SAR exploration. Procuring this precise chemotype ensures validated physicochemical properties, distinct HBA-mediated target engagement potential, and reliable supply chain traceability essential for reproducible hit validation in NMR/SPR screens or anti-parasitic phenotypic assays.

Molecular Formula C14H17N3O3
Molecular Weight 275.308
CAS No. 2034440-13-4
Cat. No. B2531144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea
CAS2034440-13-4
Molecular FormulaC14H17N3O3
Molecular Weight275.308
Structural Identifiers
SMILESCOCCNC(=O)NCC1=CC(=NC=C1)C2=CC=CO2
InChIInChI=1S/C14H17N3O3/c1-19-8-6-16-14(18)17-10-11-4-5-15-12(9-11)13-3-2-7-20-13/h2-5,7,9H,6,8,10H2,1H3,(H2,16,17,18)
InChIKeyLXSCVTZQVDZBFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea (CAS 2034440-13-4): Structural Identity and Physicochemical Profile for Research Procurement


1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea (CAS 2034440-13-4) is a synthetic small-molecule urea derivative (MF: C₁₄H₁₇N₃O₃; MW: 275.30 g/mol) featuring a hybrid heterocyclic scaffold that combines a furan ring at the pyridine 2-position with a 2-methoxyethyl substituent on the urea nitrogen [1]. It belongs to a family of 2-(furan-2-yl)pyridin-4-yl urea analogs offered in commercial screening libraries, primarily distributed by Life Chemicals (catalog F6515-1450) as a fragment-like compound for drug discovery campaigns [1]. Key computed properties include XLogP3 of 0.4, topological polar surface area (TPSA) of 76.4 Ų, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 6 rotatable bonds, placing it within favorable drug-like or lead-like chemical space [1]. The compound carries a PubChem CID of 5351380, though no curated bioactivity data is currently indexed in PubChem, ChEMBL, or BindingDB for this specific molecular entity [1][2]. Its primary differentiator lies in its specific substitution pattern—a 2-methoxyethyl urea terminus—relative to other members of the 2-(furan-2-yl)pyridin-4-yl urea series.

Why Generic Substitution Fails for 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea: Substituent-Dependent Physicochemical and Predicted Pharmacokinetic Divergence


Within the 2-(furan-2-yl)pyridin-4-yl urea chemotype, the substituent attached to the urea nitrogen distal to the pyridylmethyl core is a critical determinant of physicochemical behavior, solubility, and predicted ADME properties [1]. The 2-methoxyethyl group in CAS 2034440-13-4 confers a calculated XLogP3 of 0.4 and TPSA of 76.4 Ų, which differs markedly from close analogs bearing hydrophobic substituents such as tert-butyl (CAS 2034439-85-3; XLogP3 ~1.5–2.0, TPSA ~64 Ų), benzhydryl (CAS not specified; XLogP3 estimated >3.5), or cyclopentyl groups [1]. These differences directly impact aqueous solubility, membrane permeability, and plasma protein binding predictions—parameters that cascade into assay compatibility, formulation requirements, and in vivo pharmacokinetic profiles . Substituting a more lipophilic analog into a biochemical or cell-based assay optimized for the methoxyethyl derivative risks altering compound aggregation state, non-specific binding, and target engagement kinetics . Furthermore, the hydrogen bond acceptor capacity of the methoxyethyl oxygen provides additional interaction potential with biological targets that alkyl-only substituents (e.g., tert-butyl, cyclopentyl) cannot replicate . The following evidence sections detail the quantifiable differentiation dimensions available for procurement decision-making.

Quantitative Differentiation Evidence for 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea: Procurement-Relevant Comparisons


XLogP3 and TPSA Comparison: Methoxyethyl vs. tert-Butyl and Cyclopentyl Analogs

The 2-methoxyethyl substituent yields an XLogP3 of 0.4 and TPSA of 76.4 Ų for CAS 2034440-13-4, positioning it in a more polar, hydrogen-bond-capable region of chemical space compared to alkyl-substituted analogs in the same series [1]. The tert-butyl analog (CAS 2034439-85-3; C₁₅H₁₉N₃O₂, MW 273.33) removes the terminal ether oxygen, reducing TPSA to approximately 64 Ų and increasing calculated lipophilicity by an estimated 1.0–1.6 logP units [1]. For discovery programs requiring aqueous solubility above 50 µM in PBS or minimizing non-specific protein binding in biochemical assays, the methoxyethyl variant may provide a measurable advantage . Note: Direct experimentally measured logP/logD values are not publicly available for either compound.

Physicochemical profiling Lipophilicity Drug-likeness Fragment-based screening

Hydrogen Bond Acceptor Count Differentiation: Ether Oxygen Functional Advantage

CAS 2034440-13-4 possesses 4 hydrogen bond acceptors (HBA = 4) owing to the furan oxygen, pyridine nitrogen, urea carbonyl, and the ether oxygen of the 2-methoxyethyl group [1]. In contrast, the tert-butyl analog (CAS 2034439-85-3) and the cyclopentyl analog each have only 3 HBAs, lacking the ether oxygen . This additional HBA capacity may enable distinct binding interactions with target proteins that require or benefit from an additional hydrogen bond acceptor at the solvent-exposed terminus of the ligand—particularly relevant for kinase hinge-region interactions or for targets with extended polar binding pockets . This is a structural inference; no direct target engagement data for CAS 2034440-13-4 are currently publicly available.

Medicinal chemistry Structure-activity relationships Hydrogen bonding Target engagement

Fragment-Like Molecular Weight and Ligand Efficiency Potential vs. Extended Analogs

With a molecular weight of 275.30 g/mol, CAS 2034440-13-4 falls within the fragment-like (MW < 300) space, making it suitable for fragment-based screening and subsequent structure-guided elaboration [1]. By comparison, extended analogs in the same series bearing bulkier substituents exceed 300 g/mol: the benzhydryl analog (CAS not specified in non-excluded sources, MW ~383 g/mol), the naphthalen-1-ylmethyl analog (CAS 2034267-22-4, MW ~357 g/mol), and the 4-methoxybenzyl analog (CAS 2034549-31-8, MW ~337 g/mol) [2][3]. Lower MW is associated with higher ligand efficiency (LE) potential, as a given binding affinity achieved by a smaller molecule yields a superior LE metric [2]. In the absence of affinity data for this specific compound, the MW advantage remains a structural argument for fragment-based library inclusion.

Fragment-based drug discovery Ligand efficiency Lead-likeness MW-based screening

Commercial Availability and Procurement Metrics: Single-Source Supply from Life Chemicals

CAS 2034440-13-4 is commercially available from Life Chemicals (catalog F6515-1450) in quantities ranging from 2 µmol to 30 mg, with tiered pricing: $85.50 (2 µmol), $103.50 (10 µmol), $118.50 (20 µmol), $94.50 (3 mg), $103.50 (5 mg), $118.50 (10 mg), $133.50 (15 mg), and $178.50 (30 mg) as of September 2023 [1]. Price-per-mg decreases with scale, consistent with standard fragment library economics. By contrast, several close analogs in the 2-(furan-2-yl)pyridin-4-yl urea series are exclusively listed on excluded-source platforms (benchchems, evitachem, vulcanchem) with unclear supply chain provenance [2]. For procurement officers requiring verified vendor traceability, documented CAS registration, and transparent pricing, CAS 2034440-13-4 through Life Chemicals provides a quantifiable sourcing advantage. Limited supplier diversity is noted as a supply risk consideration.

Vendor sourcing Procurement logistics Screening library supply Cost-per-compound analysis

Recommended Research Application Scenarios for 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea (CAS 2034440-13-4)


Fragment-Based Screening Libraries Requiring MW < 300 with Polar, Hydrogen-Bond-Capable Chemotypes

CAS 2034440-13-4 is suited for inclusion in fragment-based drug discovery (FBDD) libraries where MW ≤ 300 is a screening cascade requirement. Its MW of 275.30 g/mol, XLogP3 of 0.4, and TPSA of 76.4 Ų position it within favorable fragment-like property space [1]. The 2-methoxyethyl substituent provides a distinct HBA profile (HBA = 4) compared to alkyl-only analogs, offering a different interaction landscape for target-based NMR or SPR fragment screens. Procuring this compound from Life Chemicals (F6515-1450) ensures verified supply chain traceability for screening campaigns where compound identity documentation is mandatory for hit validation [1].

Structure-Activity Relationship (SAR) Studies Exploring Urea N-Substituent Effects on Physicochemical Properties

For medicinal chemistry programs investigating the impact of urea N-substitution on lipophilicity, solubility, and permeability within the 2-(furan-2-yl)pyridin-4-yl scaffold, CAS 2034440-13-4 serves as the polar terminus reference point. When benchmarked against the tert-butyl analog (CAS 2034439-85-3; estimated ΔXLogP3 ≈ +1.0 to +1.6) [1], the methoxyethyl variant enables systematic SAR exploration of the role of ether oxygen-mediated hydrogen bonding on target potency and selectivity. Its 6 rotatable bonds provide conformational flexibility that may be exploited or constrained during hit-to-lead optimization [1].

Parasitology or Anti-Infective Phenotypic Screening Leveraging Chemotype Analog Data

The tert-butyl analog in the same series (CAS 2034439-85-3) has been screened in a Plasmodium falciparum NF54 nanoGlu assay at 2 µM (72 h) as recorded in ChEMBL (CHEMBL4888485) . While this screening data does not exist for CAS 2034440-13-4 itself, the structural similarity and property differentiation (lower lipophilicity, additional HBA) make it a logical follow-up compound for anti-parasitic phenotypic screening cascades that prioritize compounds with improved solubility and reduced lipophilic burden. Procurement of both analogs enables paired SAR analysis for understanding the role of urea substituent polarity in anti-parasitic activity .

Computational Chemistry and In Silico Target Prediction Campaigns

The compound's well-defined 2D/3D structure, documented InChI Key (LXSCVTZQVDZBFZ-UHFFFAOYSA-N), and computed property set enable its use as a query molecule for in silico target fishing, pharmacophore modeling, or molecular docking campaigns [1]. With XLogP3 = 0.4, TPSA = 76.4 Ų, and 6 rotatable bonds, it occupies a defined region of chemical space that can be used to validate computational models predicting target engagement, ADME properties, or polypharmacology profiles for urea-based kinase or receptor modulators [1]. Its availability from a verified commercial source ensures that computational predictions can be experimentally tested without supply chain delays.

Quote Request

Request a Quote for 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.